molecular formula C25H29NO5 B15008357 1,1'-{6-Hydroxy-2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone

1,1'-{6-Hydroxy-2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone

Cat. No.: B15008357
M. Wt: 423.5 g/mol
InChI Key: UQUFJDYZUMDJJW-UHFFFAOYSA-N
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Description

1-[5-ACETYL-4-HYDROXY-6-(3-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetyl, hydroxy, methoxy, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-ACETYL-4-HYDROXY-6-(3-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. Specific reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control and characterization of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[5-ACETYL-4-HYDROXY-6-(3-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to direct the reaction towards the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

1-[5-ACETYL-4-HYDROXY-6-(3-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-ACETYL-4-HYDROXY-6-(3-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Acetovanillone: Shares similar functional groups but differs in its overall structure.

    Methacetin: Contains a methoxy group and an acetyl group but has a different core structure.

    Apocynin: Similar in having a methoxy group and hydroxy group but differs in its biological activity.

Uniqueness

1-[5-ACETYL-4-HYDROXY-6-(3-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

1-[3-acetyl-6-hydroxy-4-(4-methoxyanilino)-2-(3-methoxyphenyl)-6-methylcyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C25H29NO5/c1-15(27)22-21(26-18-9-11-19(30-4)12-10-18)14-25(3,29)24(16(2)28)23(22)17-7-6-8-20(13-17)31-5/h6-13,23-24,26,29H,14H2,1-5H3

InChI Key

UQUFJDYZUMDJJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)OC)C(=O)C)C3=CC(=CC=C3)OC

Origin of Product

United States

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